molecular formula C11H4Cl5NO2 B1206349 Pyrrolomycin D CAS No. 81910-07-8

Pyrrolomycin D

Cat. No. B1206349
CAS RN: 81910-07-8
M. Wt: 359.4 g/mol
InChI Key: IJODRMYZNYTFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Scientific Research Applications

Antibiotic Mechanism of Action

Pyrrolomycins, including Pyrrolomycin D, are recognized for their potent antibiotic properties. They demonstrate nanomolar activity against Gram-positive bacteria, with a unique mechanism of action that involves membrane depolarization and disruption of the proton gradient. This action uncouples oxidative phosphorylation via protonophoric activity, making Pyrrolomycins significantly more effective than traditional antibiotics like carbonyl cyanide m-chlorophenylhydrazone (CCCP) (Valderrama et al., 2019).

Structural Characteristics

Pyrrolomycin D's structure, along with other pyrrolomycins like C and E, was initially identified and characterized in the early 1980s. These compounds comprise chlorinated pyrrole nuclei linked to a dichlorophenol moiety. The specific structural composition contributes to their biological activity against various bacterial strains (Koyama et al., 1983).

Broad Spectrum of Biological Activities

Pyrrolomycin D exhibits a broad spectrum of biological activities. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to its unique structural components, making it a valuable agent in the fight against various microbial pathogens (Ezaki et al., 1983).

Potential in Anticancer Research

Recent research has expanded the potential applications of Pyrrolomycins, including Pyrrolomycin D, in anticancer treatment. Studies have shown that chemically synthesized Pyrrolomycins can maintain or even enhance biological activity while reducing cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the pyrrolomycin structure (Raimondi et al., 2020).

Biosynthetic Gene Clusters

The understanding of Pyrrolomycins’ biosynthesis has been enhanced by the identification and characterization of their biosynthetic gene clusters. This knowledge opens the door for genetic and biosynthetic manipulation, potentially leading to the development of new variants with tailored properties (Zhang & Parry, 2006).

Antibiofilm Properties

Pyrrolomycin D, along with other pyrrolomycins, has shown significant potential as an anti-biofilm agent, particularly against staphylococcal biofilms. This property is crucial in the context of chronic infections and antibiotic resistance, where biofilms often pose a significant challenge (Schillaci et al., 2010).

properties

CAS RN

81910-07-8

Product Name

Pyrrolomycin D

Molecular Formula

C11H4Cl5NO2

Molecular Weight

359.4 g/mol

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H

InChI Key

IJODRMYZNYTFTC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Other CAS RN

81910-07-8

synonyms

pyrrolomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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